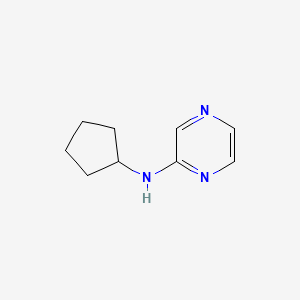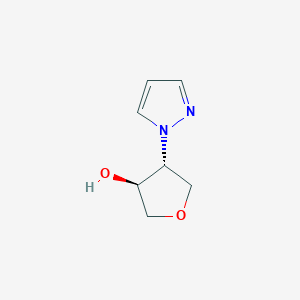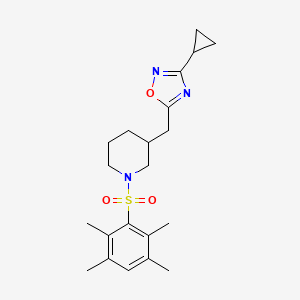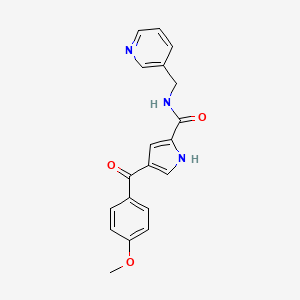
N-cyclopentylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentylpyrazin-2-amine (CPA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. CPA is a pyrazine derivative, which is a class of organic compounds that have shown promising biological activities. In
Wirkmechanismus
The mechanism of action of N-cyclopentylpyrazin-2-amine is not fully understood. However, studies have suggested that it may act by modulating the activity of certain enzymes and receptors in the body. For example, N-cyclopentylpyrazin-2-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. N-cyclopentylpyrazin-2-amine has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of movement and motivation.
Biochemical and Physiological Effects:
N-cyclopentylpyrazin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-cyclopentylpyrazin-2-amine can inhibit the growth of cancer cells and bacteria. N-cyclopentylpyrazin-2-amine has also been shown to reduce inflammation in animal models of arthritis. In addition, N-cyclopentylpyrazin-2-amine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentylpyrazin-2-amine in lab experiments is its relatively low cost and easy availability. However, one limitation is that N-cyclopentylpyrazin-2-amine can be toxic at high concentrations, which may limit its use in certain experiments. In addition, more research is needed to fully understand the potential side effects of N-cyclopentylpyrazin-2-amine.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentylpyrazin-2-amine. One area of interest is the development of new N-cyclopentylpyrazin-2-amine derivatives with improved biological activities. Another area of interest is the investigation of the potential use of N-cyclopentylpyrazin-2-amine in combination with other drugs for the treatment of various diseases. Finally, more research is needed to fully understand the mechanism of action of N-cyclopentylpyrazin-2-amine and its potential side effects.
Conclusion:
In conclusion, N-cyclopentylpyrazin-2-amine is a promising compound for scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. While more research is needed to fully understand its mechanism of action and potential side effects, N-cyclopentylpyrazin-2-amine has the potential to be a valuable tool for scientific research.
Synthesemethoden
The synthesis of N-cyclopentylpyrazin-2-amine involves the reaction of 2-aminopyrazine with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The reaction yields N-cyclopentylpyrazin-2-amine as a white crystalline solid with a melting point of 123-125°C. The purity of the compound can be confirmed by spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
N-cyclopentylpyrazin-2-amine has shown potential in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. N-cyclopentylpyrazin-2-amine has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cyclopentylpyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-4-8(3-1)12-9-7-10-5-6-11-9/h5-8H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVQJYQRQWLZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2607137.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2607138.png)




![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)



![N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2607151.png)

![N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2607159.png)